molecular formula C16H24N2 B1526895 1-Benzyl-1,4-diazaspiro[5.5]undecane CAS No. 1342502-29-7

1-Benzyl-1,4-diazaspiro[5.5]undecane

Cat. No.: B1526895
CAS No.: 1342502-29-7
M. Wt: 244.37 g/mol
InChI Key: JJZFRZJBNRNVCG-UHFFFAOYSA-N
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Description

1-Benzyl-1,4-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2. It is a spirocyclic compound featuring a benzyl group attached to a diazaspiro[5.5]undecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazaspiro[5.5]undecane can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-diazaspiro[5.5]undecane with benzyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,4-diazaspiro[5.5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzyl alcohol derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted spirocyclic compounds.

Scientific Research Applications

1-Benzyl-1,4-diazaspiro[5.5]undecane has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

1-Benzyl-1,4-diazaspiro[5.5]undecane is structurally similar to other spirocyclic compounds such as 1,4-diazaspiro[5.5]undecane and 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. its unique benzyl group and spirocyclic structure set it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,4-Diazaspiro[5.5]undecane

  • 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives

Properties

IUPAC Name

1-benzyl-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFRZJBNRNVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,4-diazaspiro[5.5]undecane
Reactant of Route 2
1-Benzyl-1,4-diazaspiro[5.5]undecane
Reactant of Route 3
1-Benzyl-1,4-diazaspiro[5.5]undecane
Reactant of Route 4
1-Benzyl-1,4-diazaspiro[5.5]undecane
Reactant of Route 5
1-Benzyl-1,4-diazaspiro[5.5]undecane
Reactant of Route 6
1-Benzyl-1,4-diazaspiro[5.5]undecane

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